2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is a boronic ester compound known for its unique chemical structure and reactivity. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-benzyloxy-2-fluorophenylboronic acid with trimethyl borate under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and moisture interference. The reaction mixture is heated to a specific temperature to facilitate the formation of the boronic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohols or hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Phenols, quinones.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boronic ester group can interact with hydroxyl or amino groups, facilitating the formation of covalent bonds. This interaction is crucial in its role as a catalyst or in the formation of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyloxy-2-fluorophenylboronic acid
- 2-(4-Benzyloxy-2-fluorophenyl)acetonitrile
Uniqueness
2-(4-Benzyloxy-2-fluorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to its specific boronic ester structure, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research.
Properties
IUPAC Name |
2-(2-fluoro-4-phenylmethoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BFO3/c1-14-12-19(2,3)24-20(23-14)17-10-9-16(11-18(17)21)22-13-15-7-5-4-6-8-15/h4-11,14H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYVJPLECBAQGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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